Boc-L-homophenylalanine

Catalog No.
S760283
CAS No.
100564-78-1
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-homophenylalanine

CAS Number

100564-78-1

Product Name

Boc-L-homophenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

MCODLPJUFHPVQP-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O

Boc-L-homophenylalanine is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its chemical formula is C₁₅H₂₁NO₄, and it is commonly used in organic synthesis and peptide chemistry. The compound is a derivative of homophenylalanine, which itself is an analog of phenylalanine, featuring an additional carbon in its side chain. This structural modification imparts unique properties to Boc-L-homophenylalanine, making it a valuable reagent in various

  • Wearing gloves and protective eyewear to avoid skin and eye contact.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to laboratory regulations.

Peptide Synthesis

Boc-L-homophenylalanine (Boc-L-hPhe) is a synthetic, non-natural amino acid with the chemical formula C₁₅H₂₁NO₄. It is a crucial building block used in the field of peptide synthesis, which involves the creation of peptides and proteins in the laboratory. The presence of a "Boc" (tert-Butyloxycarbonyl) protecting group on the N-terminus allows for the controlled addition of Boc-L-hPhe to a growing peptide chain while keeping the side chain free to participate in peptide bond formation []. This specific feature makes Boc-L-hPhe a valuable tool for scientists studying protein structure and function, as it allows for the incorporation of modified amino acids into peptides, potentially leading to the development of novel therapeutic agents [].

Enzyme Inhibition Studies

Beyond peptide synthesis, Boc-L-hPhe also finds application in enzyme inhibition studies. Its structural similarity to the natural amino acid L-phenylalanine allows it to bind to certain enzymes, potentially interfering with their activity [, ]. This property makes Boc-L-hPhe a valuable tool for researchers investigating enzyme function and developing new drugs that target specific enzymes. For example, studies have explored the use of Boc-L-hPhe derivatives as potential inhibitors of enzymes involved in various diseases, including cancer and neurodegenerative disorders [].

Additional Research Applications

Boc-L-hPhe may also be used in various other areas of scientific research, including:

  • Studying protein-protein interactions: By incorporating Boc-L-hPhe into specific regions of a protein, researchers can gain insights into how proteins interact with each other.
  • Developing diagnostic tools: The unique properties of Boc-L-hPhe can be exploited to design probes for detecting specific proteins or protein modifications.
  • Investigating protein folding pathways: By studying how peptides containing Boc-L-hPhe fold, researchers can gain valuable information about protein folding mechanisms.
Due to its functional groups. Some notable reactions include:

  • N-Boc Protection: The amino group can be protected using Boc anhydride under basic conditions, which stabilizes the amine during subsequent reactions .
  • Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
  • Coupling Reactions: It can be utilized in peptide synthesis through coupling with activated carboxylic acids or other amino acids, facilitating the formation of peptide bonds .
  • Reactivity with Electrophiles: The presence of the phenyl group allows for electrophilic aromatic substitution, expanding its reactivity profile .

Boc-L-homophenylalanine can be synthesized through various methods:

  • Boc Protection of Homophenylalanine: This involves reacting homophenylalanine with Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate. This method can be performed under both aqueous and anhydrous conditions to achieve high yields .
  • Alternative Protecting Groups: Other protective strategies may involve using different protecting groups that can be later converted to Boc groups or removed entirely depending on the desired outcome in synthetic pathways .
  • Use of Ionic Liquids: Recent advancements have shown that ionic liquids can facilitate the N-Boc protection process with improved selectivity and efficiency compared to traditional solvents .

Boc-L-homophenylalanine finds applications primarily in:

  • Peptide Synthesis: It serves as a key building block for synthesizing peptides and proteins due to its stability and reactivity.
  • Drug Development: Its derivatives are explored for potential therapeutic uses, particularly in neuropharmacology.
  • Organic Synthesis: As a versatile reagent, it is used in various organic transformations to create complex molecules .

Boc-L-homophenylalanine shares similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
L-PhenylalanineAromatic side chainDirectly involved in protein synthesis; no additional carbon.
L-HomophenylalanineSimilar structure but lacks Boc protectionNaturally occurring; less stable than Boc-protected variants.
N-Boc-L-alanineContains a simpler side chainCommonly used in peptide synthesis; more straightforward reactivity.
N-Boc-L-serineContains a hydroxyl groupOffers different reactivity due to hydroxyl functionalization.

Boc-L-homophenylalanine is unique due to its combination of structural features that allow for enhanced stability during synthetic processes while maintaining reactivity necessary for peptide bond formation.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-homophenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types